molecular formula C8H5F4NO3 B12839519 3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene

Cat. No.: B12839519
M. Wt: 239.12 g/mol
InChI Key: PFCLTDLUPKQDTE-UHFFFAOYSA-N
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Description

3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is a chemical compound with the molecular formula C8H5F4NO3 and a molecular weight of 239.12 g/mol It is characterized by the presence of a fluorine atom, a nitro group, and a trifluoroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene typically involves multiple steps starting from readily available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms may influence the compound’s reactivity and binding affinity. The trifluoroethoxy group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-(2,2,2-trifluoroethoxy)nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H5F4NO3

Molecular Weight

239.12 g/mol

IUPAC Name

1-fluoro-3-nitro-2-(2,2,2-trifluoroethoxy)benzene

InChI

InChI=1S/C8H5F4NO3/c9-5-2-1-3-6(13(14)15)7(5)16-4-8(10,11)12/h1-3H,4H2

InChI Key

PFCLTDLUPKQDTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)OCC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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